2-amino-N-ciclohexil-N-metilbenzamida

Descripción general

Descripción

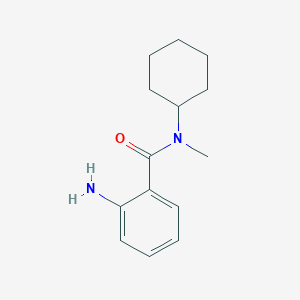

2-amino-N-cyclohexyl-N-methylbenzamide is a unique chemical compound with the empirical formula C14H20N2O . It has a molecular weight of 232.32 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 2-amino-N-cyclohexyl-N-methylbenzamide can be represented by the SMILES stringCN(C1CCCCC1)C(=O)c2ccccc2N . This indicates that the molecule consists of a cyclohexyl group and a methyl group attached to a benzamide core, with an additional amino group on the benzene ring . Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-N-cyclohexyl-N-methylbenzamide include a molecular weight of 232.32 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . The exact mass is 232.157563266 g/mol, and the monoisotopic mass is also 232.157563266 g/mol . The topological polar surface area is 46.3 Ų .Aplicaciones Científicas De Investigación

Investigación Proteómica

“2-amino-N-ciclohexil-N-metilbenzamida” es un bioquímico utilizado en la investigación proteómica . La proteómica es una rama de la biología que estudia las proteínas, sus estructuras y funciones. Este compuesto se puede utilizar para estudiar las interacciones de proteínas, identificar proteínas e investigar la estructura y función de las proteínas .

Síntesis de Amidas Novedosas

Se puede sintetizar una serie de amidas novedosas a partir de ácido 2,3-dimetoxi benzoico o ácido 3-acetoxi-2-metilbenzoico y derivados de aminas . Este proceso utiliza TEA como base y THF como solvente .

Actividades antioxidantes y antibacterianas

Las amidas sintetizadas a partir de “this compound” se pueden utilizar para estudiar sus actividades antioxidantes y antibacterianas . Esto puede conducir al desarrollo de nuevos medicamentos y tratamientos para diversas enfermedades .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of 2-amino-N-cyclohexyl-N-methylbenzamide are currently unknown

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-amino-N-cyclohexyl-N-methylbenzamide . For example, pH levels can affect the ionization state of the compound, potentially influencing its absorption and distribution. Temperature and humidity can also affect the stability of the compound.

Propiedades

IUPAC Name |

2-amino-N-cyclohexyl-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15/h5-6,9-11H,2-4,7-8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHAAZQULBGFAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357139 | |

| Record name | 2-amino-N-cyclohexyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73393-40-5 | |

| Record name | 2-amino-N-cyclohexyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-chlorophenyl)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B458897.png)

![2-fluoro-N-(4-{[(4-methoxyphenyl)acetyl]amino}phenyl)benzamide](/img/structure/B458898.png)

![4-{[(4-chlorophenyl)acetyl]amino}-N-(2-methoxyphenyl)benzamide](/img/structure/B458899.png)

![N-(3-chlorophenyl)-2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4',3':4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)acetamide](/img/structure/B458900.png)

![2-(4-chlorophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B458903.png)

![N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B458910.png)

![12-Methyl-10,11,12,13-tetrahydro[1]benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidin-7-yl hydrosulfide](/img/structure/B458911.png)

![N-Benzyl-2-[(16-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaen-3-yl)sulfanyl]acetamide](/img/structure/B458913.png)

![2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4',3':4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-(1-naphthyl)acetamide](/img/structure/B458914.png)

![N-Benzyl-2-[(15-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaen-3-yl)sulfanyl]acetamide](/img/structure/B458915.png)

![2,2-dimethyl-5-phenyl-8-(1-pyrrolidinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B458916.png)

![17-(3,4-Dichlorophenyl)-1-[hydroxy(oxido)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B458921.png)